molecular formula C17H27N3O3 B6570929 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-29-8

8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Katalognummer B6570929
CAS-Nummer: 1021264-29-8
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: MELADTDCOYTYPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a compound that belongs to the class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins . These compounds have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are being studied for the treatment of anemia .


Synthesis Analysis

Spirohydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate . A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic core, which is a common feature in many bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Strecker reaction and C-N coupling .

Wissenschaftliche Forschungsanwendungen

Delta Opioid Receptor Agonism

The compound has been identified as a novel delta opioid receptor (DOR)-selective agonist . DORs play a crucial role in pain modulation, mood regulation, and addiction. By selectively targeting DORs, this compound could offer an alternative to traditional opioid-based pain management while minimizing side effects .

Drug Discovery and Translational Medicine

Researchers have employed high-throughput screening and computational modeling to explore the compound’s pharmacological properties. Its scaffold, along with beta-arrestin recruitment, makes it a promising candidate for drug development. Investigating its efficacy in animal models and potential translational applications is an ongoing area of interest .

Neurological Disorders

Given the compound’s interaction with opioid receptors, investigations into its impact on neurological disorders are underway. Researchers are exploring its potential in mitigating neuropathic pain, mood disorders, and neuroinflammation. Preclinical studies suggest promising results, but further research is needed .

Chemical Biology and Medicinal Chemistry

Understanding the compound’s binding interactions with DORs and related receptors provides valuable insights for medicinal chemists. Structural modifications could enhance selectivity, potency, and pharmacokinetics. Researchers are optimizing derivatives to improve drug-like properties .

Computational Approaches

The compound’s complex structure has prompted computational studies using metadynamics and molecular dynamics simulations. These approaches help predict binding modes, stability, and receptor interactions. Insights gained from these simulations guide experimental design .

Chemical Synthesis and Derivatives

Efforts to synthesize the compound and its analogs have led to the discovery of related derivatives. Notable examples include Compound 1 (N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide) and Compound 2 (1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) .

Zukünftige Richtungen

The future directions for this compound could involve further optimization and testing, particularly in vivo, to assess its efficacy and safety as a potential treatment for anemia .

Eigenschaften

IUPAC Name

8-(cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELADTDCOYTYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.